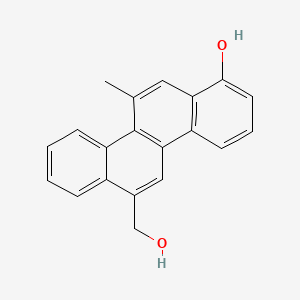
6-(Hydroxymethyl)-11-methylchrysen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)-11-methylchrysen-1-ol is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by the presence of a hydroxymethyl group (-CH₂OH) and a methyl group (-CH₃) attached to a chrysen-1-ol backbone. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-11-methylchrysen-1-ol typically involves multi-step organic reactions. One common method is the hydroxymethylation of a chrysen-1-ol derivative. This process can be achieved through the reaction of formaldehyde with the active C-H bonds in the chrysen-1-ol structure . The reaction conditions often include the use of a base catalyst and controlled temperature to ensure the selective formation of the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes. These processes utilize formaldehyde and suitable catalysts to achieve high yields. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(Hydroxymethyl)-11-methylchrysen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form a methyl group from the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-(Carboxymethyl)-11-methylchrysen-1-ol.
Reduction: Formation of 6-Methyl-11-methylchrysen-1-ol.
Substitution: Formation of various substituted chrysen-1-ol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)-11-methylchrysen-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)-11-methylchrysen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxymethyl-7,8-Dihydropterin: A compound with a similar hydroxymethyl group but different core structure.
6-Hydroxymethylpterin Diphosphate: Another compound with a hydroxymethyl group, used in different biological contexts
Uniqueness
6-(Hydroxymethyl)-11-methylchrysen-1-ol is unique due to its specific polycyclic aromatic hydrocarbon structure combined with the hydroxymethyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
84249-64-9 |
|---|---|
Fórmula molecular |
C20H16O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-11-methylchrysen-1-ol |
InChI |
InChI=1S/C20H16O2/c1-12-9-17-15(7-4-8-19(17)22)18-10-13(11-21)14-5-2-3-6-16(14)20(12)18/h2-10,21-22H,11H2,1H3 |
Clave InChI |
DCVNYJHTHFIQTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2O)C3=C1C4=CC=CC=C4C(=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


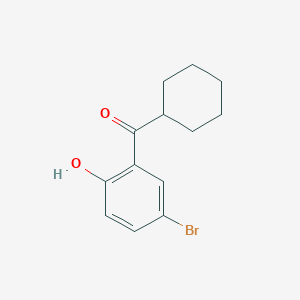
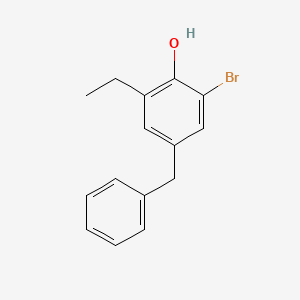
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)

![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
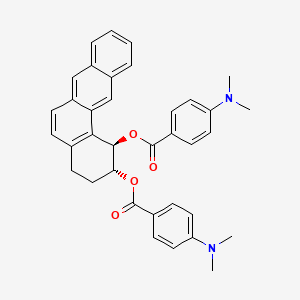
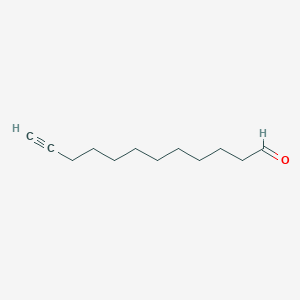
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
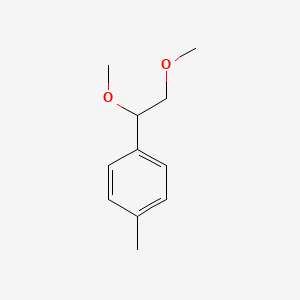

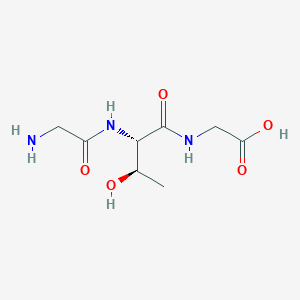
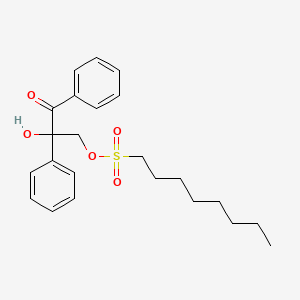
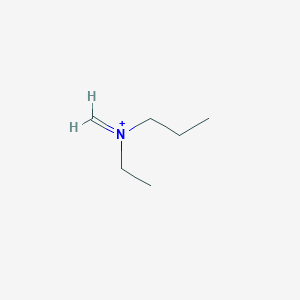
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
